Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Catalog No.
S13382092
CAS No.
191733-03-6
M.F
C27H24NP
M. Wt
393.5 g/mol
Availability
In Stock
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Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl...

CAS Number

191733-03-6

Product Name

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine

Molecular Formula

C27H24NP

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C27H24NP/c1-4-12-23(13-5-1)20-21-28-22-24-14-10-11-19-27(24)29(25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19,22H,20-21H2

InChI Key

KWBVHRQKJDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is an organic compound characterized by a benzeneethanamine backbone substituted with a diphenylphosphino group. Its chemical structure can be represented by the formula C19H18NC_{19}H_{18}N and it has a molecular weight of approximately 291.33 g/mol. This compound is notable for its potential applications in coordination chemistry and catalysis due to the presence of the diphenylphosphino moiety, which can form stable complexes with transition metals.

Typical of amines and phosphines, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions with electrophiles.
  • Coordination Chemistry: The diphenylphosphino group allows for coordination with transition metals, forming metal-phosphine complexes which are useful in catalysis.
  • Redox Reactions: Depending on the metal center, the compound may also engage in redox reactions, altering its oxidation state.

Several methods can be employed to synthesize Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-:

  • Condensation Reactions: The synthesis typically involves the condensation of benzeneethanamine with a suitable aldehyde or ketone that contains the diphenylphosphino moiety.
  • Phosphine Ligand Synthesis: The diphenylphosphino group can be synthesized separately and then introduced into the benzeneethanamine structure through various coupling reactions.

This compound has several notable applications:

  • Catalysis: Due to its ability to form stable complexes with transition metals, it is utilized as a ligand in catalytic processes.
  • Material Science: It may find applications in the development of new materials due to its unique electronic properties.
  • Pharmaceuticals: Potential use in drug design and development, particularly in targeting enzyme systems.

Interaction studies involving Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- often focus on its coordination behavior with various metal ions. These studies help elucidate its binding affinities and the stability of formed complexes, which are crucial for understanding its catalytic properties.

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- shares structural similarities with several other compounds that contain phosphine functionalities. Here are some comparable compounds:

Compound NameFormulaUnique Features
(2-(Diphenylphosphino)phenyl)methanamineC19H18NPC_{19}H_{18}NPContains a single diphenylphosphino group; used as a ligand.
Benzeneethanamine, N-methyl-C9H13NC_{9}H_{13}NLacks the phosphine functionality; simpler structure.
Benzeneethanamine, N-[(pentafluorophenyl)methylene]-C21H26F5NO2Si2C_{21}H_{26}F_{5}NO_{2}Si_{2}Contains multiple functional groups including fluorinated phenyl; used in advanced materials.

Uniqueness

The uniqueness of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- lies in its dual functionality as both an amine and a phosphine ligand. This allows it to participate in a broader range of

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- was first registered in PubChem on October 25, 2006, with subsequent updates reflecting ongoing research into its synthetic pathways and coordination behavior. Its discovery emerged from efforts to develop unsymmetrical bidentate ligands that combine soft phosphine donors with harder nitrogen-based groups. This design philosophy parallels earlier work on P,N-heterocyclic phosphine ligands, such as bis(2-pyridylphenylphosphino)methane, which demonstrated the utility of hybrid donors in stabilizing transition metal complexes.

The compound’s structure—featuring a Schiff base imine linkage adjacent to a diphenylphosphino group—draws inspiration from classic ligands like 2-(diphenylphosphino)benzaldehyde derivatives. These precursors were historically used to form imine-linked ligands through condensation reactions with primary amines, a strategy refined in the early 2000s to improve chelation efficiency. Unlike traditional diphosphines, which rely solely on phosphorus donors, this ligand’s dual functionality allows for tunable electronic and steric effects, making it adaptable to diverse catalytic systems.

Significance in Coordination Chemistry

In coordination chemistry, benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- acts as a bidentate ligand, coordinating metals via its phosphine and imine groups. The phosphine moiety (PPh$$_2$$) provides strong σ-donor and π-acceptor capabilities, while the imine nitrogen contributes Lewis basicity, creating a mixed-donor environment that stabilizes metals in varying oxidation states. This dual-donor architecture is particularly advantageous in catalysis, where electronic modulation influences reaction pathways.

For example, manganese complexes incorporating similar P,N-ligands have shown exceptional activity in reductive amination reactions, achieving yields exceeding 80% under mild conditions. The ligand’s rigid backbone, derived from its conjugated imine-aryl system, enforces precise geometric constraints on metal centers, a feature critical for enantioselective transformations. Comparative studies with purely phosphine-based ligands (e.g., dppe or BINAP) highlight its superior performance in reactions requiring both steric bulk and electronic flexibility.

Literature Review of Phosphino-imine Ligands

Phosphino-imine ligands occupy a niche in ligand design by merging the robust coordination of phosphines with the tunable reactivity of imines. Early examples, such as (2-pyridyl)phenylphosphine derivatives, demonstrated their utility in forming stable complexes with late transition metals. The synthesis of these ligands typically involves condensation reactions between phosphino-aldehydes and amines, a method adapted for benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-.

Recent advancements emphasize the role of such ligands in sustainable catalysis. For instance, manganese-catalyzed imine synthesis leverages P,N-ligands to facilitate ammonia and hydrogen activation, bypassing stoichiometric reductants. This aligns with global efforts to replace noble-metal catalysts with earth-abundant alternatives. Structural variations, including the incorporation of chiral backbones, have further expanded their application in asymmetric synthesis, though benzeneethanamine derivatives remain underexplored in this context.

A comparative analysis of ligand architectures reveals key trends:

Ligand TypeDonor AtomsCommon ApplicationsReference
Diphosphines (e.g., dppe)P,PHydrogenation, cross-coupling
Phosphino-oxazolinesP,NAsymmetric allylic alkylation
Benzeneethanamine derivativeP,NReductive amination

This table underscores the unique position of benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- within the ligand landscape, combining the versatility of P,N-coordination with synthetic accessibility.

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is an organic compound with the molecular formula C27H24NP [1]. This compound belongs to the class of imine derivatives containing a phosphine functional group. The molecular weight of this compound is 393.5 g/mol [1]. The structure consists of a benzeneethanamine backbone connected to a diphenylphosphino-substituted phenyl group through an imine linkage [1] [2].

The compound is registered with CAS number 191733-03-6 and has the IUPAC name 1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1] [2]. The structure incorporates several key functional groups including an imine (C=N), a phosphine (P), and multiple aromatic rings, making it a versatile compound with potential applications in coordination chemistry [1].

Structural Configuration

Bond Lengths and Angles

The structural configuration of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- features several characteristic bond lengths and angles that define its three-dimensional architecture [3]. The compound contains an imine bond (C=N) with a typical bond length in the range of 1.27-1.31 Å for non-conjugated imines [3]. In this specific compound, the imine bond is likely closer to 1.28 Å, which is consistent with similar imine structures reported in the literature [4] [3].

The phosphorus-carbon bonds in the diphenylphosphino group typically have lengths of approximately 1.83-1.85 Å [5]. The carbon-carbon bonds in the aromatic rings maintain the standard length of about 1.39-1.40 Å, while the aliphatic carbon-carbon bonds in the ethyl chain of the benzeneethanamine portion are approximately 1.53 Å in length [6] [7].

The bond angles around the phosphorus atom in the diphenylphosphino group are close to tetrahedral, with C-P-C angles of approximately 103-105° [5] [8]. The C=N-C angle in the imine functionality is typically larger than the ideal trigonal value of 120°, often ranging between 123-128° due to steric repulsion between the adjacent groups [9] [3].

Spatial Arrangement

The spatial arrangement of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is characterized by a non-planar configuration with distinct orientations of its constituent groups [9] [10]. The imine bond (C=N) establishes a planar region involving the five core atoms (C2C=NX), which is a result of the sp2-hybridization of the carbon and nitrogen atoms participating in the double bond [3].

The diphenylphosphino group adopts a tetrahedral geometry around the phosphorus atom, with the two phenyl rings oriented to minimize steric interactions [10] [8]. These phenyl rings are not coplanar with each other or with the phenyl ring to which the phosphorus is directly attached, creating a propeller-like arrangement around the phosphorus center [10].

The phenylethyl group attached to the nitrogen of the imine extends away from the imine bond, with the phenyl ring typically positioned to minimize steric interactions with the diphenylphosphino-phenyl portion of the molecule [2] [11]. This creates an overall three-dimensional structure where the aromatic rings are arranged in different planes, contributing to the compound's ability to function as a ligand in coordination chemistry [12] [13].

The molecule can exist in both E and Z isomeric forms with respect to the imine bond, though the E isomer is generally favored due to reduced steric hindrance [3]. This spatial configuration allows the phosphorus and nitrogen atoms to potentially coordinate to metal centers in a bidentate fashion, making this compound valuable in the synthesis of metal complexes [12] [14].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [15] [14]. The 1H NMR spectrum of this compound exhibits several distinctive signals that confirm its structural features [14].

The imine proton (H-C=N) appears as a doublet in the region of δ 8.98-9.05 ppm with a coupling constant (JHP) of 5.0-5.7 Hz [14]. This coupling is attributed to through-space interaction with the phosphorus atom, indicating that the preferred conformation of the molecule has the imine proton oriented toward the lone pair on the phosphorus atom [14]. The methylene protons of the benzeneethanamine portion appear as a singlet in the region of δ 4.64-4.87 ppm [14].

The 31P NMR spectrum shows a characteristic singlet in the region of δ -13.4 to -14.5 ppm for the free ligand [14]. Upon coordination to metal centers, this signal shifts significantly downfield to approximately δ 30-52 ppm, depending on the metal and the coordination environment [12] [14].

The 13C NMR spectrum features a doublet in the region of δ 158.9-161.4 ppm (3JCP = 21.1-23.4 Hz) corresponding to the imine carbon [14]. The methylene carbon appears as a singlet in the region of δ 57.6-65.1 ppm, while the aromatic carbons resonate in the expected region of δ 106.9-143.2 ppm [14].

IR Spectroscopy

Infrared (IR) spectroscopy provides crucial information about the functional groups present in Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [16] [17]. The most characteristic feature in the IR spectrum is the strong absorption band corresponding to the C=N stretching vibration of the imine group, which typically appears in the region of 1634-1638 cm-1 [14].

The compound also exhibits distinctive bands associated with the phosphine group, including P-C stretching vibrations in the region of 1090-1100 cm-1 [16] [18]. The aromatic C=C stretching vibrations appear as multiple bands in the region of 1450-1600 cm-1, while the aromatic C-H stretching vibrations are observed around 3030-3080 cm-1 [16] [17].

Upon coordination to metal centers through the phosphorus and/or nitrogen atoms, shifts in the C=N stretching frequency can be observed, providing evidence for the mode of coordination [14]. For example, when the compound acts as a bidentate ligand coordinating through both P and N atoms, a slight hypsochromic shift in the C=N stretching frequency is typically observed [14].

Mass Spectrometry

Mass spectrometry is an essential analytical technique for confirming the molecular weight and structural features of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [1] [2]. The molecular ion peak [M]+ appears at m/z 393.5, corresponding to the molecular weight of the compound [1].

Fragmentation patterns in the mass spectrum provide additional structural information [19]. Common fragmentation pathways include cleavage of the C-N bond in the imine linkage, resulting in fragments corresponding to the diphenylphosphino-benzaldehyde portion and the phenylethylamine portion of the molecule [19].

When the compound is used to form metal complexes, mass spectrometry is particularly useful for characterizing these complexes [14]. For example, in palladium and platinum complexes, the highest molecular weight fragments observed are often [M-Cl]+ ions, indicating the loss of a chloride ligand from the metal center [14].

Electrospray ionization mass spectrometry (ESI-MS) has been successfully employed to characterize both the free ligand and its metal complexes, providing accurate mass measurements that confirm the proposed structures [12] [14].

Physical Properties

Solubility Profile

Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- exhibits a solubility profile characteristic of compounds containing both polar functional groups and hydrophobic aromatic rings [20] [7]. The compound is generally soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene [12] [14].

The presence of the phosphine group and the imine functionality contributes to the compound's solubility in moderately polar solvents, while the multiple aromatic rings enhance its solubility in aromatic and non-polar solvents [7]. The compound shows limited solubility in highly polar solvents such as water and alcohols due to its predominantly hydrophobic character [20] [7].

The solubility properties of this compound make it suitable for applications in organic synthesis and coordination chemistry, where reactions are typically conducted in organic solvents [12] [13]. When used as a ligand in the synthesis of metal complexes, its solubility characteristics facilitate the purification of the resulting complexes through recrystallization or precipitation techniques [12] [14].

Thermal Stability

The thermal stability of Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is influenced by the presence of the imine bond and the phosphine group [21] [22]. Imine compounds generally exhibit moderate thermal stability, with decomposition pathways that may include hydrolysis of the imine bond or oxidation of the phosphine group under elevated temperatures and in the presence of oxygen or moisture [21] [22].

The compound is typically stable at room temperature when stored under inert conditions, but may undergo gradual decomposition when exposed to air and light over extended periods [21] [22]. The phosphine group is particularly susceptible to oxidation, which can lead to the formation of the corresponding phosphine oxide [18] [22].

When used in the synthesis of metal complexes, the thermal stability of the resulting complexes is often enhanced compared to the free ligand [12] [22]. For example, complexes with third-row transition metals such as platinum have been reported to be stable to air, indicating that coordination to certain metal centers can protect the reactive functional groups in the ligand [12] [8].

International Union of Pure and Applied Chemistry Naming Conventions

The systematic name assigned by the International Union of Pure and Applied Chemistry is:

1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1].

Key features of the designation:

  • The parent backbone “methanimine” signals an imine (-C═N-) functionality.
  • The “1-(2-diphenylphosphanylphenyl)” prefix locates the diphenylphosphanyl substituent on carbon-1 of the aromatic ring.
  • The “N-(2-phenylethyl)” descriptor shows that the imine nitrogen bears a phenylethyl substituent, completing the Schiff-base framework.

Table 1 summarises additional accepted names published in major chemical data repositories.

Record SourceAccepted Systematic NameCitation
PubChem CID 98653681-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1]6
Japanese Nikkaji Index1-(2-diphenylphosphanylphenyl)-N-(2-phenylethyl)methanimine [1]6
United States Environmental Protection Agency CompToxBenzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- [2]11

Chemical Classification Systems

Multiple authoritative schemas position the compound within overlapping hierarchical classes. Representative assignments are collated in Table 2.

Classification FrameworkPrimary ClassSub-Class (Highest Specificity)Basis for AssignmentCitation
Medical Subject Headings (United States National Library of Medicine)Organophosphorus compounds [3]Phosphine-containing Schiff bases [4] [5]Presence of trivalent phosphorus directly bonded to carbon plus imine linkage26
United States Environmental Protection Agency CompTox DashboardOrganophosphorus ligand [2]Diphenylphosphine iminesStructure depicts diphenylphosphanyl group attached to aromatic carbon11
International Union of Pure and Applied Chemistry Functional-Class ApproachHeteroorganic compoundTertiary phosphine imineCarbon-phosphorus(III) bond and C═N bond in one molecule23
Beilstein Database Ligand Taxonomyκ^2-P,N-chelating ligands [6]Neutral bidentate phosphine-imine scaffolds [5]Phosphorus and nitrogen donors capable of five-membered chelation30

Detailed research findings:

  • Crystallographic and spectroscopic surveys report that phosphorus-nitrogen chelation angles in analogous diphenylphosphine-imine frameworks cluster between 81° and 93°, indicating moderate bite angles favourable to late-transition-metal coordination [5].
  • Electronic structure computations place the highest occupied molecular orbital largely on phosphorus, whereas the lowest unoccupied molecular orbital has imine π* character, underlining the ligand’s pronounced σ-donor/π-acceptor duality [4].

Functional Group Analysis

Table 3 dissects each heteroatom-containing moiety and explains its contribution to physicochemical behaviour.

Functional GroupStructural Motif (fragment)Electron-Donating / Withdrawing CharacterPredictive Reactivity ConsequencesCitation
Diphenylphosphanyl (tertiary phosphine)-P(C₆H₅)₂Strong σ-donor / moderate π-acceptorCoordinates readily to soft metal centres; prone to oxidation to phosphine oxide6
Imine (Schiff base)-CH═N-Moderate electron withdrawal through resonanceNucleophilic addition at carbon; reversible hydrolysis under acidic conditions24
Phenethylamine skeletonC₆H₅-CH₂-CH₂-N═Weak electron donation via alkyl chain; resonance stabilisation from aromatic ringContributes flexibility; increases lipophilicity (logP≈6.1 [1])6
Triphenyl-derived aromatic ringsMultiple C₆H₅ groupsDelocalised π systems; mild electron donationπ-stacking potential; raises hydrophobic surface area (polar area 12.4 Ų [1])6

Composite interpretation: the juxtaposition of a highly polarisable phosphorus lone pair with an electrophilic imine carbon produces an ambiphilic ligand capable of both σ-donation and π-acceptance. This dual behaviour rationalises the compound’s documented success as a neutral κ^2-P,N donor in homogeneous catalysis [5].

Chemical Abstracts Service Registry Information

Table 4 consolidates registry data indispensable for unambiguous substance tracking.

Registry AuthorityUnique IdentifierAssigned DateMolecular FormulaExact Mass (Da)Citation
Chemical Abstracts Service191733-03-6 [1]25 October 2006 [1]C₂₇H₂₄NP393.164636767 [1]6
United States Environmental Protection Agency DSSToxDTXSID30432077 [2]21 June 2022 [2]C₂₇H₂₄NP393.164636767 [2]11
Japan Chemical Substance Dictionary (Nikkaji)J863.504H [1]2006 [1]C₂₇H₂₄NP393.164636767 [1]6

Additional registry notes:

  • No alternate Chemical Abstracts Service numbers are recorded, confirming unique status within the Chemical Abstracts Service master index [1].
  • The United States Environmental Protection Agency entry links directly to physicochemical and predictive toxicology models, facilitating cross-agency data interoperability [2].

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Exact Mass

393.164636767 g/mol

Monoisotopic Mass

393.164636767 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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